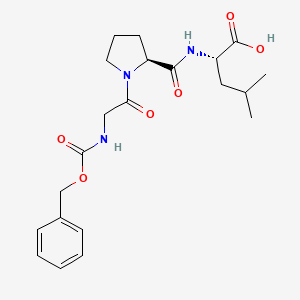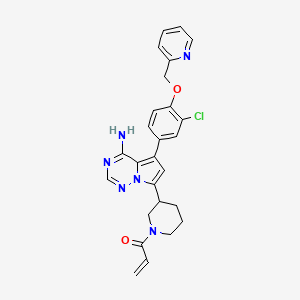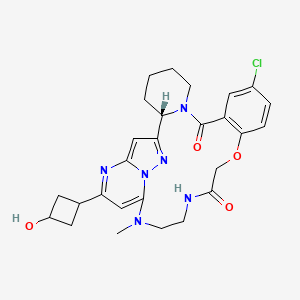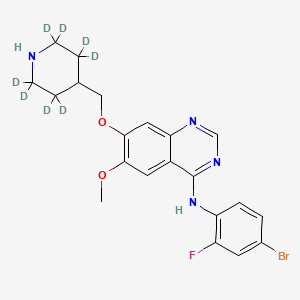
N-Demethyl Vandetanib-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Demethyl Vandetanib-d8 is a deuterated derivative of N-Demethyl Vandetanib, which is a metabolite of Vandetanib. Vandetanib is an orally available inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases. It is primarily used in the treatment of medullary thyroid cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Vandetanib-d8 involves the deuteration of N-Demethyl Vandetanib. The process typically includes the replacement of hydrogen atoms with deuterium atoms in the N-Demethyl Vandetanib molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
N-Demethyl Vandetanib-d8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, Vandetanib.
Substitution: Various substitution reactions can occur, particularly at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted derivatives at the piperidine ring .
Wissenschaftliche Forschungsanwendungen
N-Demethyl Vandetanib-d8 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Vandetanib and its metabolites.
Biology: Studied for its effects on various biological pathways, particularly those involving VEGFR, EGFR, and RET tyrosine kinases.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in medullary thyroid cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases
Wirkmechanismus
N-Demethyl Vandetanib-d8 exerts its effects by inhibiting the activity of VEGFR-2, EGFR, and RET tyrosine kinases. These receptors are involved in tumor angiogenesis and cell proliferation. By inhibiting these pathways, the compound can reduce tumor growth and progression. The molecular targets include the ATP-binding sites of these receptors, preventing their activation and subsequent signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Demethyl Vandetanib-d8 include:
Vandetanib: The parent compound, used in the treatment of medullary thyroid cancer.
N-Desmethyl Vandetanib: Another metabolite of Vandetanib with similar inhibitory effects on tyrosine kinases.
Cabozantinib: A multi-kinase inhibitor targeting MET, AXL, RET, and VEGFR2
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise quantification in mass spectrometry studies. This makes it a valuable tool in pharmacokinetic and metabolic studies of Vandetanib and its metabolites .
Eigenschaften
Molekularformel |
C21H22BrFN4O2 |
|---|---|
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,3,3,5,5,6,6-octadeuteriopiperidin-4-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)/i4D2,5D2,6D2,7D2 |
InChI-Schlüssel |
HTCPERSEGREUFC-DUSUNJSHSA-N |
Isomerische SMILES |
[2H]C1(C(C(C(NC1([2H])[2H])([2H])[2H])([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
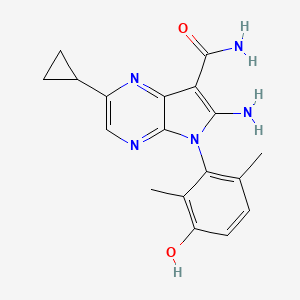
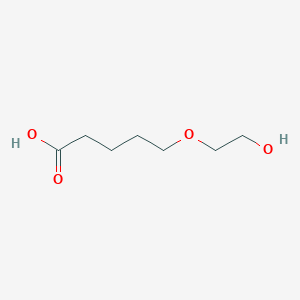
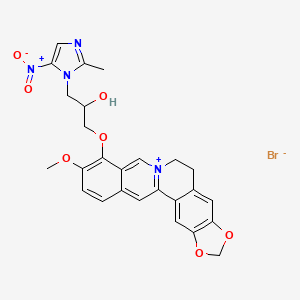
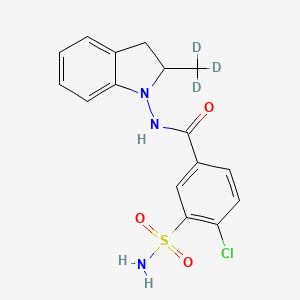
![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)
aniline](/img/structure/B12428747.png)
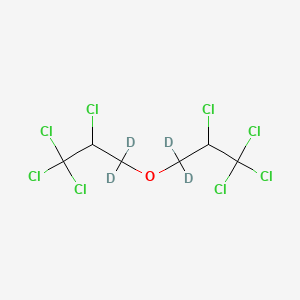
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
